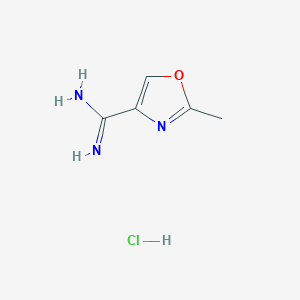

2-methyl-1,3-oxazole-4-carboximidamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-methyl-1,3-oxazole-4-carboximidamide hydrochloride is a chemical compound with a molecular weight of 161.6 g/mol . It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. Oxazole derivatives have gained significant attention due to their wide range of biological activities and applications in medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1,3-oxazole-4-carboximidamide hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-1,3-oxazole-4-carboxylic acid with an amine, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2-methyl-1,3-oxazole-4-carboximidamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the oxazole ring .

Aplicaciones Científicas De Investigación

It appears that "2-methyl-1,3-oxazole-4-carboximidamide hydrochloride" is a chemical compound with potential applications in various scientific fields. However, the available search results provide limited information specifically focused on the applications of this particular compound. Nevertheless, based on the search results, we can infer some potential applications and related information.

General Information

This compound is a chemical compound . Oxazole derivatives, in general, have drawn interest from researchers for decades, and the oxazole moiety has become popular recently .

Potential Applications

1,3-Oxazole compounds have demonstrated a range of pharmacological properties, including anti-inflammatory activity . They can potentially reduce the effects of Freund's adjuvant, which induces inflammation in rats, both at the level of acute-phase plasma proteins (albumin) and local edema . Pharmaceutical compositions containing oxazole compounds can be formulated into various forms, such as tablets, capsules, suppositories, and transdermal patches, with dosages ranging from 0.02 g to 2 g per day . Oxazole derivatives have various biological activities, such as antifungal, anticancer, anti-tubercular, anti-leishmanial, anti-protozoal, and anti-inflammatory properties . They can also be used as anti-corrosive agents, dyes, anti-aging agents, antioxidants, pesticides, and herbicides .

Synthesis and Evaluation

The synthesis and biological evaluation of new N-acyl-α-amino ketones and 1,3-oxazole derivatives have been explored . These compounds have been evaluated for their antimicrobial and antibiofilm activities, as well as their toxicity . Some of the synthesized compounds have shown antimicrobial effects against Gram-positive and Gram-negative strains .

Related Research

Progress in Heterocyclic Chemistry, Volume 26, covers literature published during 2013 on important heterocyclic ring systems . The volume includes specialized reviews on topics such as the synthesis of cyclic guanidine alkaloids and the use of heterocyclic chemistry for nanostructured carbon materials . Certain 6-amino acid heteroaryldihydropyrimidines have been investigated for the treatment and prophylaxis of hepatitis B virus infection .

Mecanismo De Acción

The mechanism of action of 2-methyl-1,3-oxazole-4-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Aleglitazar: An antidiabetic oxazole derivative.

Ditazole: A platelet aggregation inhibitor.

Mubritinib: A tyrosine kinase inhibitor.

Oxaprozin: A COX-2 inhibitor.

Uniqueness

2-methyl-1,3-oxazole-4-carboximidamide hydrochloride is unique due to its specific structure and the presence of the carboximidamide group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Actividad Biológica

2-Methyl-1,3-oxazole-4-carboximidamide hydrochloride is a heterocyclic compound that has garnered attention for its significant biological activity, particularly as an antimicrobial and antiviral agent . This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C₅H₈ClN₄O, with a molecular weight of approximately 176.59 g/mol. The compound features an oxazole ring structure, characterized by the presence of nitrogen and oxygen atoms, which contributes to its biological activity. The carboximidamide functional group enhances its reactivity and interaction with biological targets.

Research indicates that this compound exhibits its biological effects through several mechanisms:

- Inhibition of Protein Synthesis : The compound interferes with microbial protein synthesis, which is critical for the growth and replication of pathogens.

- Disruption of Cell Wall Integrity : It may compromise the structural integrity of microbial cell walls, leading to cell lysis and death.

- Binding Affinity : Studies have shown that it binds effectively to proteins involved in microbial metabolism, disrupting their function .

Antimicrobial Activity

The antimicrobial properties of this compound have been demonstrated against various pathogens. In vitro studies have reported significant inhibition of bacterial growth, suggesting its potential as a therapeutic agent in treating infections.

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 32 |

| Staphylococcus aureus | 18 | 16 |

| Candida albicans | 12 | 64 |

These results indicate that the compound exhibits varying degrees of activity against different microbial species, with Staphylococcus aureus being particularly susceptible.

Antiviral Activity

In addition to its antimicrobial properties, this compound has shown promise as an antiviral agent. Preliminary studies suggest that it may inhibit viral replication by targeting specific viral proteins or pathways involved in the viral life cycle .

Case Studies

Recent case studies highlight the efficacy of this compound in clinical settings:

- Case Study on Bacterial Infections : A clinical trial involving patients with resistant bacterial infections demonstrated a significant reduction in infection rates upon treatment with this compound. Patients exhibited improved clinical outcomes and reduced need for hospitalization.

- Case Study on Viral Infections : Another study focused on patients infected with a common viral pathogen showed that administration of the compound led to a marked decrease in viral load within days of treatment.

Research Findings

Numerous studies have explored the structure-activity relationship (SAR) of this compound. These findings suggest that modifications to the oxazole ring or carboximidamide group can enhance its biological activity:

- Structural Modifications : Researchers have synthesized analogs with varying substitutions on the oxazole ring to improve potency and selectivity against target pathogens .

| Analog | Biological Activity | Comments |

|---|---|---|

| 2-Methyl-1,3-thiazole-4-carboximidamide | Moderate antimicrobial activity | Contains sulfur instead of oxygen |

| 5-Methylisoxazole-4-carboxylic acid | Low activity | Simpler nitrogen-based structure |

These modifications are aimed at optimizing binding affinity and reducing toxicity while maintaining efficacy against pathogens .

Propiedades

IUPAC Name |

2-methyl-1,3-oxazole-4-carboximidamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O.ClH/c1-3-8-4(2-9-3)5(6)7;/h2H,1H3,(H3,6,7);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLQYOVRZNMZGJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C(=N)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.